tert-Butyl thionitrile
Description
Structure
3D Structure
Properties
CAS No. |
15459-95-7 |
|---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
2-methyl-2-nitrososulfanylpropane |
InChI |
InChI=1S/C4H9NOS/c1-4(2,3)7-5-6/h1-3H3 |
InChI Key |
CCGAYDPMIVSQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SN=O |
Origin of Product |
United States |
Synthetic Strategies for Tert Butyl Thionitrile
Established Laboratory Synthesis Protocols for tert-Butyl Thionitrile
Reaction of Thiols with Dinitrogen Tetraoxide
A well-documented method for the synthesis of tert-butyl thionitrite involves the direct reaction of tert-butyl thiol with dinitrogen tetraoxide (N₂O₄). oup.comresearchgate.netoup.com This protocol is noted for its efficiency, often affording the thionitrite product in quantitative yields. researchgate.net The reaction is typically conducted in an inert organic solvent, such as diethyl ether or carbon tetrachloride, at very low temperatures. oup.comresearchgate.netoup.com
The procedure involves adding a solution of dinitrogen tetraoxide to a stirred solution of tert-butyl thiol at temperatures around -70 °C. oup.com The stoichiometry between the thiol and dinitrogen tetraoxide is a critical parameter. The use of equimolar amounts of the reactants is crucial for the selective formation of the thionitrite. oup.com An excess of dinitrogen tetraoxide can lead to over-oxidation, yielding the corresponding tert-butyl thionitrate (t-BuSNO₂) or other sulfur-based products. oup.com
Upon addition of N₂O₄, the reaction mixture immediately develops a characteristic bright red color, indicating the formation of the thionitrite. oup.com While many alkyl and aryl thionitrites are unstable, tert-alkyl derivatives like tert-butyl thionitrite exhibit greater stability, allowing for their isolation. oup.com
| Reactants | Solvent | Temperature | Key Observations | Reference |
|---|---|---|---|---|
| tert-Butyl Thiol, Dinitrogen Tetraoxide (1:1 ratio) | Diethyl Ether or Carbon Tetrachloride | ca. -70 °C | Immediate formation of a red-colored solution; Quantitative yield of thionitrite. | oup.comresearchgate.netoup.com |
| tert-Butyl Thiol, Dinitrogen Tetraoxide (>1:1 ratio) | Diethyl Ether | -20 °C to 0 °C | Formation of byproducts such as tert-butyl thionitrate or thiosulfonic S-esters. | oup.com |
In-Situ Generation Methods for Reaction Pathways
Due to the reactivity and potential instability of some thionitrites, in-situ generation is a common and practical strategy. This approach involves forming the tert-butyl thionitrite within the reaction vessel, where it is immediately consumed in a subsequent chemical transformation. This avoids the need for isolation and purification of the intermediate.
A prevalent method for the in-situ generation of tert-butyl thionitrite is the reaction of a thiol with a nitrosylating agent, such as tert-butyl nitrite (B80452) (TBN). sci-hub.se This nitrosyl exchange reaction is advantageous as it often proceeds under mild conditions. sci-hub.se
Once generated in-situ, tert-butyl thionitrite can participate in various reactions. For example, it has been used as a nitrosating agent for ketones and in addition reactions with alkenes. ucl.ac.uk The addition of in-situ generated thionitrites to alkenes like styrene (B11656) can yield α-oximino sulfides. ucl.ac.uk This versatility makes the in-situ generation of tert-butyl thionitrite a valuable tool for synthetic chemists, enabling transformations without handling the isolated, potentially sensitive reagent. ucl.ac.uk
| Generation Reagents | Subsequent Reaction Type | Product Class | Reference |
|---|---|---|---|
| Thiol, tert-Butyl Nitrite | Nitrosyl Exchange/Transfer | Alkyl Nitrites | sci-hub.se |
| tert-Butyl Thiol, Sodium Nitrite/Acid | Addition to Alkenes (e.g., Styrene) | α-Oximino Sulfides | ucl.ac.uk |
| Thiol, tert-Butyl Nitrite | Deamination of Arylamines | Aryl Halides | oup.com |
Advanced Spectroscopic Characterization of Tert Butyl Thionitrile
Photoelectron Spectroscopy for Electronic Structure Elucidation
Photoelectron spectroscopy (PES) has been a primary tool for probing the gas-phase electronic properties of tert-butyl thionitrile, examining both its valence and shallow-core electronic shells. researchgate.netconicet.gov.ar These studies are often supported by quantum chemical calculations to aid in the assignment of spectral features. researchgate.netmincyt.gob.ar
The He(I) photoelectron spectrum of tert-butyl thionitrite, (CH₃)₃CSNO, has been recorded to investigate its outermost valence orbitals. researchgate.netmincyt.gob.ar The analysis, assisted by Outer Valence Green's Function (OVGF) calculations, reveals distinct ionization bands. conicet.gov.ar The first three ionization potentials have been reliably determined from the spectrum. conicet.gov.ar The highest occupied molecular orbital (HOMO) corresponds to an ionization energy of 8.95 eV. conicet.gov.ar
Table 1: Experimental and Calculated Vertical Ionization Energies for this compound
| Assignment | Experimental Ionization Energy (eV) | Calculated Ionization Energy (eV) |
| HOMO | 8.95 | 8.95 |
| HOMO-1 | 9.40 | 9.40 |
| HOMO-2 | Not specified | 11.19 |
Data sourced from reference conicet.gov.ar.
The electronic structure of tert-butyl thionitrite has been experimentally studied in both the valence and the shallow-core (S 2p) regions for the first time using photoelectron spectroscopy. researchgate.netconicet.gov.ar The investigation into the S 2p inner-shell region reveals pre-edge features associated with excitations to vacant orbitals with antibonding characters. conicet.gov.ar Specifically, the S 2p ionization edge for tert-butyl thionitrite occurs at 171.6 eV, with distinct pre-edge resonance features observed at 164.1 eV and 165.3 eV. conicet.gov.ar These features are attributed to S 2p → LUMO transitions, where the lowest unoccupied molecular orbital (LUMO) has significant sulfur 3p character. conicet.gov.ar
Table 2: S 2p Inner-Shell Spectral Features for this compound
| Feature | Energy (eV) | Description |
| Pre-edge Resonance 1 | 164.1 | S 2p → LUMO (π*(NO)) transition |
| Pre-edge Resonance 2 | 165.3 | S 2p → LUMO+n transition |
| S 2p Ionization Edge | 171.6 | Ionization threshold for S 2p electrons |
Data sourced from reference conicet.gov.ar.
To understand the dissociation dynamics following ionization, tert-butyl thionitrite has been studied using synchrotron radiation coupled with Photoelectron Photoion Coincidence (PEPICO) time-of-flight mass spectrometry. conicet.gov.arunlp.edu.ar This technique allows for the determination of dissociative photoionization mechanisms by irradiating the molecule with photons in the 155–185 eV range, which excites and ionizes S 2p electrons. researchgate.netconicet.gov.ar
When irradiated at selected energies in the valence region (e.g., 10.75 eV), the PEPICO mass spectra show simple fragmentation, with intense signals for NO⁺ (m/z=30) and the tert-butyl cation [(CH₃)₃C⁺] (m/z=57). conicet.gov.ar Upon resonant excitation of S 2p electrons (e.g., at 165.3 eV), the fragmentation becomes more extensive. The loss of the SNO group to form the tert-butyl cation (m/z=57) is a significant channel, accounting for 11.6% of the relative intensity at the main resonance transition. conicet.gov.ar
Ultraviolet-Visible Absorption Spectroscopy of this compound
Ultraviolet-visible (UV-Vis) spectroscopy reveals the characteristic intense color of thionitrites. conicet.gov.ar For tert-butyl thionitrite, the UV-Vis spectrum shows distinct absorption bands. oup.com These are typically found in the 500-600 nm range and are assigned to n→π* transitions. conicet.gov.ar Another absorption band is noted in the near-UV region around 345 nm. oup.com
Table 3: UV-Visible Absorption Data for this compound
| Absorption Maximum (λmax) | Region | Tentative Assignment |
| ~345 nm | Near-UV | Not specified |
| 500 - 600 nm | Visible | n→π* |
Data sourced from references conicet.gov.aroup.com.
Infrared Spectroscopy in Low-Temperature Characterization
Infrared (IR) spectroscopy is a key method for identifying unstable thionitrites, often at low temperatures such as 0 °C. oup.com The IR spectrum of tert-butyl thionitrite shows characteristic absorption bands that distinguish it from related oxygen-containing compounds like tert-butyl nitrite (B80452) and tert-butyl nitrate (B79036). oup.com The N=O stretching frequency appears at 1780 cm⁻¹, while the S-N stretching vibration is observed at 812 cm⁻¹. oup.com
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1780 | N=O stretch |
| 812 | S-N stretch |
Data sourced from reference oup.com.
Reactivity Profiles and Mechanistic Pathways of Tert Butyl Thionitrile
Unimolecular Decomposition Mechanisms
The spontaneous decomposition of tert-butyl thionitrile in the absence of external energy sources like light is governed by the inherent stability of its chemical bonds. The primary route for this decomposition involves the cleavage of the sulfur-nitrogen bond.
Homolytic S-N Bond Scission
The principal pathway for the thermal decomposition of this compound is the unimolecular homolytic scission of the S-N bond. This reaction involves the breaking of the covalent bond between the sulfur and nitrogen atoms, where each atom retains one of the bonding electrons, leading to the formation of two radical species: the tert-butylthiyl radical and nitric oxide.
The energy required for this bond cleavage, known as the bond dissociation energy (BDE), has been experimentally measured to be approximately 25 kcal/mol for tert-butyl thionitrite. This value is a key determinant of the compound's thermal stability at or near physiological temperatures. The homolytic pathway is significantly lower in energy compared to heterolytic cleavage, which would form ionic species.
Influence of Molecular Structure on Kinetic Stability
The molecular structure of thionitrites plays a crucial role in their kinetic stability. Tertiary thionitrites, such as this compound, are observed to be kinetically more stable than primary or secondary thionitrites. This increased stability is not due to a stronger S-N bond but is a kinetic phenomenon.
Thionitrites exist as a mixture of cis and trans isomers. While primary and secondary thionitrites predominantly exist in the electronically favored cis form, the sterically bulky tert-butyl group causes this compound to favor the trans isomer by a ratio of approximately 10:1. This structural preference contributes to its greater kinetic stability compared to less sterically hindered thionitrites. The common observation that tertiary thionitrites are "more stable" is a direct reference to this kinetic resistance to decomposition.
| Property | Value/Observation |
| Decomposition Pathway | Unimolecular Homolytic Scission |
| Bond Cleaved | Sulfur-Nitrogen (S-N) |
| Products | tert-butylthiyl radical, Nitric oxide (NO) |
| S-N Bond Dissociation Energy | ~25 kcal/mol |
| Predominant Isomer | Trans |
Photolytically Induced Dissociation of this compound
The decomposition of this compound can be induced by the absorption of light energy. This process, known as photolysis or photodissociation, leads to the rapid fragmentation of the molecule.
Visible and Near-UV Photolysis Dynamics
When this compound (t-BuSNO) is exposed to light in the visible (500–605 nm) and near-UV (around 360 nm) spectral regions, it undergoes efficient dissociation. nih.govresearchgate.netresearchgate.net Excitation into its first electronic state (S₁) in the visible range or the second electronic state (S₂) in the near-UV range leads to the cleavage of the S-NO bond. nih.govresearchgate.netresearchgate.net Studies have shown that this photodissociation is a rapid process, occurring faster than the relaxation of the NO stretch vibration within the excited molecule. nih.govresearchgate.net The dissociation proceeds on purely repulsive potential energy surfaces, indicating that once excited, the molecule promptly fragments without a significant energy barrier to dissociation. nih.govresearchgate.netresearchgate.net
Fragmentation into Radical Species (NO and tert-Butoxy)
The primary outcome of the photolytical decomposition of this compound is its fragmentation into two radical species: nitric oxide (NO) and the tert-butoxy (B1229062) radical (t-BuO). researchgate.net The absorption of a photon provides the necessary energy to break the relatively labile S-NO bond, yielding these two fragments in their electronic ground states. researchgate.net This process is a key pathway for the controlled, light-induced release of nitric oxide from the thionitrite carrier molecule.
Energy Partitioning in Photodissociation Products
Following photodissociation via the S₁ state, the excess energy from the absorbed photon is distributed among the products. researchgate.net A significant portion of this energy is converted into the translational kinetic energy of the fragments, while the remainder is partitioned into the internal rotational and vibrational energies of the nitric oxide and tert-butoxy radical products. researchgate.net
On average, for dissociation via the S₁ state, the energy is partitioned as follows:
46% is converted into the kinetic energy of the fragments. researchgate.net
23% remains as internal energy within the nitric oxide (NO) fragment. researchgate.net
31% remains as internal energy within the tert-butoxy (t-BuO) radical. researchgate.net
This distribution provides insight into the dynamics of the bond-breaking event on the excited-state potential energy surface.
| Parameter | Description |
| Excitation Wavelengths | Visible (500-605 nm) & Near-UV (360 nm) |
| Primary Fragments | Nitric Oxide (NO) and tert-Butoxy radical (t-BuO) |
| Dissociation Mechanism | Occurs on a purely repulsive potential energy surface |
| Energy Partitioning (S₁ State) | |
| ↳ Translational Energy | 46% |
| ↳ NO Internal Energy | 23% |
| ↳ t-BuO Internal Energy | 31% |
Nucleophilic Reaction Pathways of this compound
This compound serves as a versatile reagent in organic synthesis, engaging in several nucleophilic reaction pathways. Its reactivity is largely governed by the relatively weak sulfur-nitrogen bond, which can be cleaved to facilitate various transformations.
The reaction between this compound and thiols provides a pathway for the formation of disulfide bonds. Research indicates that thionitrites react with thiols to produce unsymmetrical disulfides in nearly quantitative yields. researchgate.net This method is also effective when using sodium thiolates. For instance, the reaction of t-butyl thionitrite with sodium benzenethiolate (B8638828) results in the formation of t-butyl phenyl disulfide in good yields. researchgate.net
However, other studies present a different outcome, suggesting that the activation of thiols through the formation of thionitrite intermediates under mild conditions leads to the corresponding symmetrical disulfides. thieme-connect.de In this context, attempts to selectively prepare unsymmetrical disulfides were reported as unsuccessful. thieme-connect.de This discrepancy suggests that reaction conditions may play a critical role in determining the product distribution between symmetrical and unsymmetrical disulfides.
Table 1: Representative Reaction of this compound with a Thiolate
| Reactant 1 | Reactant 2 | Product |
|---|
Direct experimental data on the reaction of this compound with sulfinic acids to form thiosulfonates is not extensively detailed in the surveyed literature. However, thiosulfonates are known to form during the oxidation of thiols in reactions where thionitrites are proposed as key intermediates. ucl.ac.uk For example, the oxidation of thiols with dinitrogen tetraoxide can yield thiosulfonates as one of the main products, alongside disulfides and sulfonic acids, with thionitrites being detected as transient species in these reactions. ucl.ac.uk This suggests an indirect pathway where a thionitrite, once formed in situ, could potentially react further to yield a thiosulfonate, although a direct reaction with an isolated sulfinic acid is not explicitly documented.
Tert-butyl thionitrite is an effective deaminating agent for arylamines, particularly in the presence of anhydrous copper(II) halides. researchgate.netoup.com Under mild conditions, this reaction converts various arylamines into the corresponding aryl halides in good yields. researchgate.netoup.com The weak sulfur-nitrogen bond in tert-butyl thionitrite makes it a more effective deaminative reagent compared to alkyl nitrites. researchgate.netoup.com While there are general statements suggesting that this compound's reactivity with alcohols is significant, specific mechanistic pathways or products from such reactions are not clearly elaborated in the provided research. smolecule.com
Table 2: Deamination of Arylamines using this compound
| Amine Substrate | Reagents | Product |
|---|
Addition Reactions of this compound to Unsaturated Substrates
Tert-butyl thionitrite participates in addition reactions with unsaturated compounds like olefins, proceeding through pathways that can be induced thermally or photochemically. These reactions often involve radical intermediates.
The thermal decomposition of thionitrites can serve as a source of thiyl radicals, which are capable of adding to unsaturated substrates. researchgate.net Research focusing on the thermal or photochemically induced addition of thionitrites to olefins has shown that these reactions proceed efficiently. ucl.ac.uk Specifically, the addition of tert-butyl thionitrite to styrene (B11656) has been shown to yield the corresponding addition product. ucl.ac.uk Studies using the stable tertiary thionitrite, trityl thionitrite, as a model have demonstrated that it adds effectively to alkenes that are activated by electron-withdrawing or aromatic groups, as well as to conjugated dienes, to produce α-oximino sulfides. ucl.ac.uk
Furthermore, tert-butyl thionitrite can be used in a three-component reaction. When the deamination of arylamines with tert-butyl thionitrite and copper(II) halides is conducted in the presence of olefins such as styrene, acrylonitrile, or acrylic acid, the reaction yields 2-aryl-1-haloethanes as the main products. researchgate.netoup.com
Table 3: Addition Reactions of this compound with Olefins
| Reaction Type | Olefin | Other Reagents | Major Product Type |
|---|---|---|---|
| Direct Addition | Styrene | Heat/Light | Adduct (α-oximino sulfide) |
Thionitrites bearing an appropriately positioned olefinic group can undergo intramolecular cyclization. ucl.ac.uk Research has been conducted on the intramolecular cyclization of thionitrites onto alkenes, exploring its application in the synthesis of heterocyclic compounds like episulfides and thiofuran derivatives. ucl.ac.uk This transformation highlights the utility of the thionitrite group in initiating ring-forming reactions.
While direct examples for tert-butyl thionitrite itself are part of broader studies, related compounds offer insight into the mechanism. For example, the Pschorr cyclization can be carried out using the related compound, t-butyl thionitrate, which proceeds via an aryl radical that undergoes intramolecular coupling to form a cyclic product. oup.com This suggests that if a radical can be generated from the tert-butyl thionitrite moiety on a molecule with a tethered unsaturated system, a similar intramolecular cyclization pathway is plausible.
Table 4: General Scheme for Intramolecular Cyclization
| Starting Material | Conditions | Product Type |
|---|
Intermolecular Additions to Alkenes and Conjugated Dienes
The reactivity of organosulfur compounds containing the cyanide group, particularly thiocyanates, in intermolecular additions to carbon-carbon double and conjugated systems is a field of significant synthetic interest. These reactions provide pathways to introduce the versatile thiocyanate (B1210189) moiety into organic molecules, which can serve as a precursor for various other sulfur-containing functional groups. The addition reactions can proceed through either heterolytic (electrophilic) or radical-mediated pathways, depending on the reagents and reaction conditions.
The addition of thiocyanogen (B1223195), (SCN)₂, a pseudohalogen, to unsaturated systems is a well-established transformation. tandfonline.comwikipedia.orgrsc.org Thiocyanogen behaves as a weak electrophile and adds across double bonds to yield vicinal dithiocyanates. tandfonline.comwikipedia.org These reactions are typically slow and performed in non-polar solvents in the dark to favor the heterolytic pathway and suppress radical polymerization, which is a common side reaction. tandfonline.comwikipedia.org
Electrophilic Addition to Alkenes
The heterolytic addition of thiocyanogen to alkenes is stereospecific, proceeding via a trans-addition mechanism. tandfonline.comrsc.org The reaction mechanism is believed to involve a bridged cyano-sulfonium ion intermediate, analogous to the bromonium or chloronium ions formed during halogenation of alkenes. tandfonline.comrsc.org This intermediate is then attacked by a nucleophile.
In the case of alkyl-substituted alkenes, the reaction yields a mixture of products. The primary product is the α,β-dithiocyanate. However, rearrangement can occur, leading to the formation of α-isothiocyanato-β-thiocyanates. tandfonline.com The ratio of these products is influenced by kinetic and steric factors. tandfonline.com For aryl-substituted alkenes, the addition is regiosepecific, following Markovnikov's rule, and yields the corresponding α-isothiocyanato-β-thiocyanates, suggesting the formation of a more stable open benzylic carbocation intermediate. tandfonline.com
When the reaction is carried out in a nucleophilic solvent like acetic acid, solvent-incorporated products, such as α-acetoxy-β-thiocyanates, are also observed alongside the dithiocyanate and the isothiocyanato-thiocyanate adducts. tandfonline.com
| Alkene Substrate | Reagent | Solvent | Products | Mechanism | Reference |
| Alkyl Alkenes | (SCN)₂ | Benzene | α,β-Dithiocyanates, α-Isothiocyanato-β-thiocyanates | Heterolytic (Bridged Ion) | tandfonline.com |
| Aryl Alkenes | (SCN)₂ | Benzene | α-Isothiocyanato-β-thiocyanates (Markownikov) | Heterolytic (Open Cation) | tandfonline.com |
| Symmetrical Alkenes | ClSCN | Acetic Acid | α-Chloro-β-thiocyanates, α-Acetoxy-β-thiocyanates | Heterolytic (Bridged Ion) | rsc.org |
| 4-tert-Butylcyclohexene | (SCN)₂ | Acetic Acid | trans-Diaxial Adducts | Heterolytic | rsc.org |
Radical Addition to Alkenes
More contemporary methods for the thiocyanation of alkenes often utilize a radical pathway. These methods allow for a wider range of functionalization patterns. The key intermediate in these reactions is the thiocyanato radical (•SCN), which can be generated from sources like sodium thiocyanate (NaSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) using a photocatalyst or an electrochemical setup. acs.orgnih.govrsc.org
Once generated, the •SCN radical adds to the alkene double bond to form a carbon-centered radical intermediate. acs.org This intermediate can then be trapped by another radical or undergo a single electron transfer (SET) oxidation to a cation, which is subsequently attacked by a nucleophile. acs.orgnih.gov This cascade approach enables various difunctionalization reactions of alkenes. For example, visible-light-induced processes using ammonium thiocyanate and dioxygen can lead to the formation of α-thiocyanato ketones. nih.govrsc.org
These radical reactions are highly versatile and have been applied to unactivated alkenes, including those derived from complex molecules and drug scaffolds, demonstrating good functional group tolerance under mild, metal-free conditions. acs.org
| Alkene Type | Thiocyanate Source | Conditions | Product Type | Mechanism | Reference |
| Unactivated Alkenes | NaSCN | Electrophotocatalysis (TPPT) | Thiocyanato-heterocycles | Radical Addition/Cyclization | acs.org |
| Styrenes | N-Thiocyanato Sulfoximines | Photocatalysis (fac-[Ir(ppy)₃]) | 1,2-Difunctionalized thiocyanates | Radical Addition/SET | nih.govrsc.org |
| Activated Alkenes | NH₄SCN | Ag/Pyridine Mediation | 3-Alkylthiocyanato-2-oxindoles | Radical Addition/Cyclization | researchgate.net |
| Alkenes | NH₄SCN / Free Thiols | NBS Promotion | β-Thiocyanate sulfides | Radical/Ionic | rsc.org |
Addition to Conjugated Dienes
Similar to simple alkenes, conjugated dienes also undergo addition reactions with thiocyanogen. These reactions can yield 1,2- and 1,4-addition products, characteristic of reactions involving conjugated systems. For instance, the reaction of thiocyanogen with 1,3-butadiene (B125203) can produce both 1,2-dithiocyanato-3-butene and 1,4-dithiocyanato-2-butene. The addition of thiocyanogen to titanacyclopentadienes results in the formation of (Z,Z)-1,4-bis(thiocyanato)-1,3-butadienes, which are precursors to 1,2-dithiins. wikipedia.org The reaction with diphenylisobenzofuran, a cyclic diene, is reported to be exclusively exo addition. thieme-connect.de
The mechanistic pathways for additions to conjugated dienes mirror those for simple alkenes, involving either electrophilic attack leading to a resonance-stabilized allylic cation or radical addition forming a stabilized allylic radical. The distribution of 1,2- versus 1,4-addition products is often dependent on reaction conditions such as temperature and solvent, which dictate kinetic versus thermodynamic control. libretexts.org
Theoretical and Computational Chemistry of Tert Butyl Thionitrile
Quantum Chemical Calculations for Electronic Structure and Spectra
Quantum chemical calculations have been indispensable in elucidating the electronic properties of tert-butyl thionitrile, particularly in interpreting its photoelectron spectrum. The gas-phase He(I) photoelectron spectrum of tert-butyl thionitrite ((CH₃)₃CSNO) has been recorded and analyzed with the aid of sophisticated computational methods. researchgate.netconicet.gov.armincyt.gob.ar
Researchers have employed electron propagator calculations at the OVGF/6-311+G(2df) level of theory to interpret the spectrum. conicet.gov.ar This approach reveals that the electronic structure in the valence region is primarily characterized by ionizations originating from electrons located at the thionitrite (–SNO) moiety. conicet.gov.ar The calculations provide vertical ionization energies and assign them to specific molecular orbitals, offering a detailed picture of the molecule's electronic configuration. The lowest vacant molecular orbitals have also been computed, providing insight into the molecule's potential reaction sites. conicet.gov.ar
Table 1: Calculated Vertical Ionization Energies (VIE), Orbital Assignments, and Descriptions for this compound
| VIE (eV) | Orbital | Description |
|---|---|---|
| 9.20 | 16a'' | n(O) |
| 9.97 | 26a' | n(N) |
| 10.45 | 15a'' | π(S=N) |
| 10.96 | 25a' | σ(S-N) |
| 11.23 | 24a' | σ(C-S) |
Data sourced from electron propagator calculations at the OVGF/6-311+G(2df) level of approximation. conicet.gov.ar
These calculations, performed in conjunction with photoelectron photoion coincidence (PEPICO) spectroscopy, also help in understanding the dissociative photoionization mechanisms. researchgate.netconicet.gov.ar
Density Functional Theory (DFT) Applications in Bond Dissociation Energies
Studies on a wide range of organic molecules, including those with tert-butyl groups, have benchmarked various DFT functionals for their accuracy in calculating BDEs. pan.olsztyn.plresearchgate.netnih.gov It has been found that hybrid functionals, particularly those from the Minnesota family (e.g., M06-2X, M05-2X), often yield highly accurate BDE values, with mean unsigned errors typically between 1.2 and 1.5 kcal/mol when compared to experimental data. researchgate.netnih.gov The B3LYP functional is also noted for its reliability, with deviations from experimental values generally falling within 2-3 kcal/mol. pan.olsztyn.pl For instance, the O-O BDE for di-tert-butyl peroxide was calculated to be 42.35 kcal/mol at a high level of theory, a value that DFT methods can reproduce with good accuracy. wayne.edu Similarly, DFT calculations have been used to determine the dissociation energy for the decomposition of di-tert-butyl peroxide to be 141.98 kJ/mol. figshare.com These examples underscore the capability of DFT to provide reliable energetic data for the bond-breaking processes in this compound.
Table 2: Performance of Selected DFT Functionals for BDE Calculations of ArX-H Bonds
| Functional | Mean Unsigned Error (MUE) (kcal/mol) | Maximum Absolute Error (MaxAE) (kcal/mol) |
|---|---|---|
| M06-2X | 1.2 | 3.4 |
| M05-2X | 1.4 | 4.3 |
| M08-HX | 1.5 | 4.9 |
| B3P86 | 2.1 | 5.3 |
| B3LYP | 2.2 | 5.5 |
This table illustrates the general accuracy of different functionals for calculating bond dissociation energies, providing a framework for selecting an appropriate method for this compound. Data adapted from comparative studies. researchgate.net
Ab Initio Studies of Conformational Isomerism (cis/trans)
Like other S-nitrosothiols, this compound is expected to exhibit conformational isomerism, primarily involving rotation around the S–N bond, leading to syn and anti (or cis/trans) conformers. conicet.gov.ar Ab initio calculations are the primary theoretical tool for investigating the geometries, relative energies, and vibrational spectra of such isomers. umich.edu
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations, especially using reactive force fields (ReaxFF), are a powerful method for exploring the time-evolution of chemical systems and mapping out complex reaction pathways. escholarship.orgtypeset.io Such simulations can model bond breaking and formation events under various conditions of temperature and pressure.
While direct MD simulations on this compound were not found, studies on the closely related compound di-tert-butyl disulfide provide an excellent illustration of the methodology. escholarship.orgtypeset.ioresearchgate.net Reactive MD simulations of di-tert-butyl disulfide on ferrous surfaces identified three main reaction pathways, all of which are initiated by the cleavage of the weakest bond. researchgate.net
Table 3: Common Reaction Pathways for Di-tert-butyl Disulfide from MD Simulations
| Pathway | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Path a | S–S bond cleavage | Fe–S bond formation (chemisorption) | S–C bond dissociation |
| Path b | S–S bond cleavage | Chemisorption of thiyl radical via S to surface Fe and O | S–C bond dissociation |
| Path c | S–S bond cleavage | Thiyl radical reacts with surface OH radical | S–C bond dissociation without chemisorption |
Pathways observed in reactive MD simulations on H-passivated Fe₂O₃ surfaces. Adapted from Mohammadtabar et al. escholarship.orgresearchgate.net
These simulations show that the reaction cascade involves initial bond scission (S–S in this case), followed by surface interactions and subsequent dissociation of the stronger S–C bond. typeset.ioresearchgate.net A similar approach applied to this compound would likely investigate the initial cleavage of the S–NO bond, followed by the reaction pathways of the resulting tert-butyl thiyl radical ( (CH₃)₃CS• ) and nitric oxide (NO).
Theoretical Insights into Reactivity Determinants
Theoretical calculations provide a multi-faceted view of the factors that determine the reactivity of this compound.
Electronic Structure: Quantum chemical calculations pinpoint the reactive center of the molecule. The analysis of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) reveals that the frontier orbitals are localized on the –SNO group. conicet.gov.ar This indicates that this part of the molecule governs its reactivity in both oxidation and reduction processes, as well as in reactions with nucleophiles and electrophiles.
Bond Energies: As discussed in section 5.2, the relatively low bond dissociation energy of the S–NO bond, a characteristic feature of thionitrites, is a primary determinant of its thermal and photochemical lability. researchgate.net The ease of this bond's homolytic cleavage to produce a tert-butyl thiyl radical and nitric oxide is a key feature of its chemistry.
Steric Factors: Ab initio studies on related molecules show that the bulky tert-butyl group plays a significant role in reactivity. researchgate.net It can sterically hinder certain reaction pathways, such as the dimerization of the corresponding thiyl radical, which in turn can enhance the thermal stability of the parent molecule compared to less hindered analogues. researchgate.net
External Conditions: Molecular dynamics simulations of related organosulfur compounds demonstrate that external factors like temperature, pressure, and mechanical shear can significantly influence reactivity by lowering the energy barriers for reaction pathways. escholarship.orgresearchgate.net This mechanochemical insight is crucial for understanding the compound's behavior in environments such as lubrication or high-pressure synthesis.
Structural and Stereochemical Aspects of Tert Butyl Thionitrile
S-N Bond Characterization
A critical feature in the structure of tert-butyl thionitrile would be the nature of the sulfur-nitrogen (S-N) bond. Characterization of this bond would involve determining its length, strength, and the distribution of electron density. These parameters are crucial for understanding the reactivity and stability of the molecule. Spectroscopic methods like X-ray crystallography could provide precise measurements of the S-N bond length, while infrared (IR) spectroscopy could offer information about its vibrational frequency, which correlates with bond strength. Computational chemistry would be an invaluable tool to model the molecular orbitals and predict the electronic nature of this bond.
Conformational Analysis and Isomeric Equilibria
The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements of its atoms known as conformations. A thorough conformational analysis would identify the most stable conformations, known as conformers, and determine the energy barriers to rotation between them. This analysis is vital as the conformational state of a molecule can significantly influence its physical properties and chemical reactivity.
Furthermore, the geometry around the S-N bond could potentially lead to the existence of stereoisomers. Understanding the equilibrium between these isomers—that is, their relative populations at a given temperature—is a key aspect of its stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational dynamics and isomeric equilibria in solution.
Tert-Butyl Nitrite (B80452): A Versatile Tool in Modern Organic Synthesis
Tert-butyl nitrite (TBN) has emerged as a prominent and versatile reagent in contemporary organic chemistry. nih.govsemanticscholar.org Its unique structural characteristics allow it to participate in a wide array of chemical transformations, making it a valuable synthetic intermediate for the construction of complex nitrogen-containing molecules. nih.gov TBN is widely applied in various organic transformations, including nitrosation, diazotization, oxidation, nitration, and oximation. semanticscholar.org
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing tert-butyl thionitrile, and what factors influence reaction efficiency?
- This compound is typically synthesized via nucleophilic substitution reactions, where a tert-butyl halide (e.g., tert-butyl chloride) reacts with a thiocyanate salt. Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity .
- Temperature : Controlled heating (~40–60°C) accelerates reaction rates while minimizing side reactions .
- Purification : Distillation and solvent washing are critical to isolate the product, though these steps may lead to yield losses due to volatility or solubility issues .
- Methodological Note: Optimize stoichiometry and monitor reaction progress via TLC or GC-MS to reduce byproduct formation.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Flammability : Store in airtight containers away from ignition sources (e.g., open flames, sparks) .
- Static control : Ground equipment and use non-sparking tools during transfers to prevent combustion .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as tert-butyl derivatives often release volatile organic compounds .
Q. How can spectroscopic techniques characterize the structure of this compound?
- NMR : H NMR identifies tert-butyl protons as a singlet at ~1.3 ppm; C NMR confirms the quaternary carbon (~30 ppm) and nitrile carbon (~120 ppm) .
- IR Spectroscopy : The C≡N stretch appears as a sharp peak near 2150 cm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 115 for [M]) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How do steric effects of the tert-butyl group influence the reactivity of thionitrile derivatives in nucleophilic reactions?
- The bulky tert-butyl group sterically shields the nitrile carbon, reducing electrophilicity and slowing nucleophilic attacks (e.g., hydrolysis). This stabilization is exploited in kinetic studies to isolate intermediates .
- Methodological Note: Compare reaction rates with less hindered analogs (e.g., methyl thionitrile) using stopped-flow techniques or computational modeling to quantify steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
